N-(4-Ethoxy-3-methoxybenzyl)-N-methyl-2-(methylthio)nicotinamide

Description

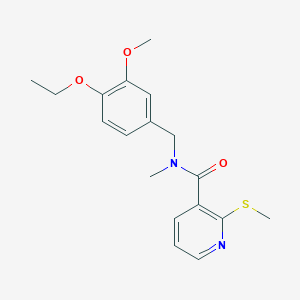

N-(4-Ethoxy-3-methoxybenzyl)-N-methyl-2-(methylthio)nicotinamide is a nicotinamide derivative featuring a substituted benzyl group (4-ethoxy-3-methoxy) and a methylthio substituent at the 2-position of the pyridine ring. Its structure combines electron-donating groups (ethoxy, methoxy) and a sulfur-containing substituent (methylthio), which may influence its solubility, metabolic stability, and receptor-binding affinity compared to analogs.

Properties

Molecular Formula |

C18H22N2O3S |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

N-[(4-ethoxy-3-methoxyphenyl)methyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide |

InChI |

InChI=1S/C18H22N2O3S/c1-5-23-15-9-8-13(11-16(15)22-3)12-20(2)18(21)14-7-6-10-19-17(14)24-4/h6-11H,5,12H2,1-4H3 |

InChI Key |

SQWMJFTVRFIEKW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CN(C)C(=O)C2=C(N=CC=C2)SC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxy-3-methoxybenzyl)-N-methyl-2-(methylthio)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzyl Intermediate: The starting material, 4-ethoxy-3-methoxybenzaldehyde, undergoes a condensation reaction with methylamine to form the corresponding benzylamine intermediate.

Thioether Formation: The benzylamine intermediate is then reacted with methylthiol in the presence of a suitable catalyst to introduce the methylthio group.

Nicotinamide Coupling: Finally, the methylthio-substituted benzylamine is coupled with nicotinic acid or its derivatives under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxy-3-methoxybenzyl)-N-methyl-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions under basic conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Ethoxy-3-methoxybenzyl)-N-methyl-2-(methylthio)nicotinamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Ethoxy-3-methoxybenzyl)-N-methyl-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.

Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

Key Structural Features :

- Nicotinamide Core : The pyridine ring serves as a scaffold, common to all analogs discussed here.

- Benzyl Substituents : The 4-ethoxy-3-methoxybenzyl group distinguishes it from simpler benzyl analogs (e.g., N-methyl-2-(methylthio)nicotinamide derivatives).

- Methylthio Group : Present at the 2-position, similar to compound 9d (), which lacks the ethoxy-methoxybenzyl group but shares the methylthio and N-methyl functionalities.

Comparison with Compound 9d ():

However, the absence of a ketone or enamine moiety in the target compound suggests divergent reactivity and metabolic pathways.

Comparison with Nicotinamide Derivatives in

Compound 3o (N-(4-((4-methoxyphenyl)amino)phenyl)nicotinamide) shares the nicotinamide core but differs in substituents:

- Aromatic Substitution: 3o has a 4-methoxyphenylamino group, while the target compound features a 4-ethoxy-3-methoxybenzyl group.

- Electronic Environment: The target compound’s ethoxy and methoxy groups are stronger electron donors than the amino group in 3o, which may alter π-π stacking interactions in biological systems.

- NMR Data :

Pharmacological Context: Thiazolidinedione Derivatives ()

Key differences include:

- Core Structure : Thiazolidinedione vs. nicotinamide.

- Substituent Effects : The ethoxy-methoxybenzyl group in the target compound may confer selectivity for different biological targets compared to the hypoglycemic thiazolidinediones.

- Bioactivity : Thiazolidinediones act as PPARγ agonists, whereas nicotinamide derivatives often target enzymes like PARP or NAD+ pathways.

Biological Activity

N-(4-Ethoxy-3-methoxybenzyl)-N-methyl-2-(methylthio)nicotinamide is a synthetic derivative of nicotinamide that has gained attention for its potential biological activities. This compound features a unique combination of functional groups that may enhance its pharmacological properties, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound includes an ethoxy group, a methoxy group, and a methylthio group attached to the nicotinamide backbone. This configuration is believed to influence its solubility and biological activity positively.

Biological Activities

1. Antimicrobial Activity:

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing the 1,3,4-oxadiazole ring have shown significant antibacterial and antifungal activities against various pathogens, suggesting that this compound may share similar mechanisms of action or efficacy against microbial strains .

2. Enzyme Inhibition:

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Studies on related nicotinamide derivatives have demonstrated their ability to inhibit kinases and other enzymes critical for cellular functions, which could be applicable to this compound as well .

3. Antitumor Activity:

Preliminary studies suggest that compounds with a nicotinamide structure can induce apoptosis in cancer cells. For example, certain derivatives have been shown to arrest the cell cycle and promote cell death in tumor cell lines by targeting specific pathways . Further exploration into this compound could reveal its potential antitumor effects.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Binding Affinity: Interaction studies indicate that this compound may exhibit significant binding affinity for enzymes involved in metabolic processes, similar to other nicotinamide derivatives .

- Molecular Docking Studies: Computational studies can provide insights into the binding interactions and affinity of this compound with target proteins, which is crucial for understanding its mechanism of action.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with structurally related compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Nicotinamide | Basic structure without substituents | Metabolic regulation |

| N-Methyl-N-(4-methoxybenzyl)nicotinamide | Lacks ethoxy and methylthio groups | Kinase inhibition |

| N-(4-Ethylphenyl)-N-methyl-nicotinamide | Different aryl substituent | Potential anti-inflammatory |

| This compound | Ethoxy and methoxy groups + methylthio | Enhanced solubility and bioactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.